molecular formula C22H14Br4KO4 B146300 Tetrabromophenolphthalein Ethyl Ester Potassium Salt CAS No. 62637-91-6

Tetrabromophenolphthalein Ethyl Ester Potassium Salt

Cat. No.: B146300
CAS No.: 62637-91-6
M. Wt: 701.1 g/mol
InChI Key: RHOVEHKFIRCEQZ-UHFFFAOYSA-N
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Description

Tetrabromophenolphthalein Ethyl Ester Potassium Salt is a chemical compound with the molecular formula C22H13Br4KO4. It is commonly used as a reagent for the detection of proteins and as an indicator for ion-pair extraction titration . The compound is known for its distinctive color changes, which make it useful in various analytical applications.

Preparation Methods

Tetrabromophenolphthalein Ethyl Ester Potassium Salt is typically synthesized through a multi-step process. The initial step involves the reaction of tetrabromophenolphthalein with ethanol to form tetrabromophenolphthalein ethyl ester. This intermediate is then reacted with potassium hydroxide to produce the final compound . The reaction conditions generally involve controlled temperatures and specific solvent environments to ensure high yield and purity.

Chemical Reactions Analysis

Tetrabromophenolphthalein Ethyl Ester Potassium Salt undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrabromophenolphthalein Ethyl Ester Potassium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium tetrabromophenolphthalein ethyl ester primarily involves its ability to form colored complexes with specific ions or molecules. This property is utilized in its role as an indicator and reagent. The molecular targets include proteins and cationic surfactants, where the compound binds to these targets and induces a color change that can be measured spectrophotometrically .

Comparison with Similar Compounds

Tetrabromophenolphthalein Ethyl Ester Potassium Salt is unique due to its specific bromination pattern and its ethyl ester functional group. Similar compounds include:

These compounds share some analytical applications but differ in their specific uses and chemical properties, highlighting the uniqueness of potassium tetrabromophenolphthalein ethyl ester.

Properties

CAS No.

62637-91-6

Molecular Formula

C22H14Br4KO4

Molecular Weight

701.1 g/mol

IUPAC Name

potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate

InChI

InChI=1S/C22H14Br4O4.K/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12;/h3-10,27H,2H2,1H3;

InChI Key

RHOVEHKFIRCEQZ-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+]

SMILES

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+]

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br.[K]

62637-91-6

Related CAS

1176-74-5 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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